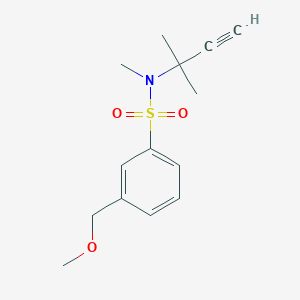
(2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid, also known as PTAA, is a synthetic compound that has shown potential for various scientific research applications. It is a derivative of the amino acid phenylalanine and contains a thiophene ring, which gives it unique properties.
Aplicaciones Científicas De Investigación
(2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid has shown potential for various scientific research applications, including drug discovery, materials science, and biochemistry. It has been investigated as a potential inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid has also been used as a building block for the synthesis of novel materials, such as dendrimers and polymers, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid is not fully understood, but it is believed to act as a competitive inhibitor of DPP-4. DPP-4 is an enzyme that breaks down incretin hormones, which stimulate insulin secretion and reduce blood glucose levels. By inhibiting DPP-4, (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid may increase the levels of incretin hormones and improve glucose homeostasis.
Biochemical and Physiological Effects:
(2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit DPP-4 activity, while in vivo studies have shown that it can improve glucose tolerance and insulin sensitivity in animal models of diabetes. (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid has also been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid is that it is relatively easy to synthesize and can be obtained in high yields. It is also stable under a range of conditions and can be stored for extended periods of time. However, one limitation of (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid is that it has low aqueous solubility, which may limit its use in certain experiments. It is also important to note that (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid is a synthetic compound and may not accurately reflect the properties of natural compounds.
Direcciones Futuras
There are several future directions for research on (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid. One area of interest is the development of (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid-based materials for biomedical applications, such as drug delivery and tissue engineering. Another area of interest is the investigation of (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid as a potential treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are also needed to fully understand the mechanism of action of (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid and its potential as a therapeutic agent.
Conclusion:
In conclusion, (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid is a synthetic compound with potential for various scientific research applications. It can be synthesized using a relatively simple method and has been investigated as a potential inhibitor of DPP-4 and a building block for novel materials. (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid has shown promising results in animal models of diabetes and may have potential as a treatment for inflammatory diseases. Further research is needed to fully understand the properties and potential applications of (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid.
Métodos De Síntesis
The synthesis of (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid involves the reaction of phenylalanine with thiophene-3-carboxylic acid and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). The reaction yields (2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid as a white solid that is soluble in organic solvents.
Propiedades
IUPAC Name |
(2R)-2-phenyl-2-(3-thiophen-3-ylpropanoylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c17-13(7-6-11-8-9-20-10-11)16-14(15(18)19)12-4-2-1-3-5-12/h1-5,8-10,14H,6-7H2,(H,16,17)(H,18,19)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRSWUCEOYYYGC-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)CCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid](/img/structure/B7680175.png)





![2-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B7680216.png)
![(2R)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid](/img/structure/B7680227.png)
![(2R)-1-[2-[2-(trifluoromethyl)phenyl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7680233.png)
![(2S)-3-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]propanoic acid](/img/structure/B7680236.png)
![1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B7680244.png)
![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[1-[(3-methylphenyl)methyl]piperidin-4-yl]urea](/img/structure/B7680253.png)
